Sodium N-(8-(2-hydroxybenzoyl)amino)caprylate

Catalog No.
S001399
CAS No.
203787-91-1
M.F
C15H21NNaO4
M. Wt
302.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium N-(8-(2-hydroxybenzoyl)amino)caprylate

CAS Number

203787-91-1

Product Name

Sodium N-(8-(2-hydroxybenzoyl)amino)caprylate

IUPAC Name

sodium 8-[(2-hydroxybenzoyl)amino]octanoate

Molecular Formula

C15H21NNaO4

Molecular Weight

302.32 g/mol

InChI

InChI=1S/C15H21NO4.Na/c17-13-9-6-5-8-12(13)15(20)16-11-7-3-1-2-4-10-14(18)19;/h5-6,8-9,17H,1-4,7,10-11H2,(H,16,20)(H,18,19);

InChI Key

RYXLCKUMPSGTIX-UHFFFAOYSA-N

SMILES

Array

solubility

DMSO (Slightly), Methanol (Slightly)

Synonyms

SNAC;sodium 8-((2-hydroxybenzoyl) amino) octanoate; N-(8-(2-hydroxybenzoyl)amino)caprylate; N-(8-(2-hydroxybenzoyl)amino)caprylate sodium; N-SNAC; salcaprozate sodium; SNAC sodium

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCCCCCCC(=O)O)O.[Na]

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)NCCCCCCCC(=O)[O-])O.[Na+]

The exact mass of the compound Salcaprozate sodium is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as DMSO (Slightly), Methanol (Slightly). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Caprylates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Sodium N-(8-(2-hydroxybenzoyl)amino)caprylate (SNAC, CAS 203787-91-1) is a first-in-class, FDA-approved (GRAS) chemical permeation enhancer designed to transition macromolecular therapeutics from parenteral to oral administration. Unlike traditional intestinal tight-junction modulators, SNAC operates via a highly localized, multi-modal mechanism specifically in the stomach. It functions by buffering the gastric micro-pH to inhibit pepsin, promoting the monomerization of peptide active pharmaceutical ingredients (APIs), and transiently fluidizing the gastric epithelium to enable transcellular absorption. For pharmaceutical procurement and formulation teams, SNAC represents a clinically validated, scalable excipient that overcomes the fundamental gastrointestinal barriers of acidic degradation and poor mucosal permeability, making it a critical component for oral peptide delivery programs [1].

Substituting SNAC with conventional medium-chain fatty acids like Sodium Caprate (C10) or utilizing the free acid form (NAC) fundamentally compromises oral biologic viability. C10 primarily enhances absorption in the small intestine by opening paracellular tight junctions, a mechanism that is less effective for macromolecules >4 kDa and carries higher risks of gastrointestinal irritation and non-specific bystander absorption. In contrast, SNAC is specifically optimized for gastric absorption; its amphiphilic structure allows it to co-localize with the API in the stomach, creating a transient, high-pH microenvironment that neutralizes pepsin—a protective profile C10 lacks. Furthermore, the sodium salt form (SNAC) is critical for rapid dissolution kinetics compared to the poorly soluble free acid, ensuring that the necessary local concentration and buffering capacity are achieved before gastric emptying disperses the active pharmaceutical ingredient [1].

Absolute Bioavailability Enhancement for Macromolecules

The primary procurement justification for SNAC is its ability to rescue the bioavailability of orally administered peptides that otherwise suffer complete pre-systemic degradation. In clinical pharmacokinetic models evaluating semaglutide, co-formulation with 300 mg of SNAC achieved a systemic oral bioavailability of 0.4% to 1.0% (mean ~0.8%). In stark contrast, administration of the unformulated peptide without SNAC resulted in negligible (<0.01%) systemic absorption. This quantitative shift from zero viability to a reproducible therapeutic window is what enables the commercial viability of oral GLP-1 receptor agonists[1].

Evidence DimensionOral Bioavailability of Semaglutide
Target Compound Data0.4% - 1.0% (mean 0.8%) with SNAC co-formulation
Comparator Or BaselineNegligible (<0.01%) absorption without SNAC
Quantified Difference>80-fold increase in systemic exposure
ConditionsIn vivo human pharmacokinetic modeling (14 mg peptide dose co-formulated with 300 mg SNAC)

Demonstrates that SNAC is not merely an optimizer, but an absolute requirement for achieving therapeutic plasma levels of oral peptides.

Localized Gastric pH Buffering and Pepsin Inactivation

A critical differentiator of SNAC is its ability to protect acid-labile APIs from enzymatic cleavage in the stomach. Upon tablet erosion, SNAC rapidly elevates the localized microenvironmental pH to approximately 5.0. This is a crucial threshold, as the proteolytic activity of pepsin (the primary gastric enzyme) is optimal at pH 1.5–2.0 and becomes negligible above pH 5.0. Standard buffers or intestinal enhancers fail to achieve this localized, transient neutralization without disrupting overall gastric function, allowing SNAC to preserve peptide integrity during the critical absorption window [1].

Evidence DimensionLocalized Gastric Micro-pH
Target Compound DataRapid shift to ~pH 5.0 around the dissolving tablet
Comparator Or BaselineNormal fasting gastric fluid (pH 1.5 - 2.0)
Quantified Difference~3.0 to 3.5 pH unit increase in the immediate API microenvironment
ConditionsIn vitro/in vivo gastric erosion models

Proves SNAC's dual-action utility as both a permeation enhancer and an enzymatic protectant, reducing the need for complex enteric coatings.

Transcellular Membrane Fluidization

Unlike paracellular enhancers (e.g., C10) that force open tight junctions and risk bystander toxicity, SNAC facilitates transcellular transport by temporarily modifying the lipid bilayer. Mechanistic studies indicate that SNAC embeds into the gastric epithelial cell membranes, inducing a concentration-dependent 43% increase in hydrophobic core fluidity. This fluidization allows monomeric peptides to slip through the transcellular pathway. Crucially, this process is fully reversible post-absorption, maintaining the integrity of the gastrointestinal barrier [1].

Evidence DimensionHydrophobic Core Fluidity of Gastric Epithelium
Target Compound Data43% increase in membrane fluidity
Comparator Or BaselineUntreated epithelial membrane (baseline fluidity)
Quantified Difference43% fluidization enhancement
ConditionsIn vitro membrane permeability assays / molecular dynamics

Assures formulators that SNAC enhances permeability safely via the transcellular route, avoiding the toxicity risks associated with tight-junction disruptors.

Physiologically Dependent Micellization Behavior

The efficacy of SNAC as a permeation enhancer is highly dependent on its monomeric state, which is governed by its Critical Micelle Concentration (CMC). Under simulated intestinal conditions (pH 6.8), SNAC exhibits a CMC of 6.26 mM, which further reduces to 3.36 mM in the presence of physiological electrolytes due to counter-ion effects. Conversely, under highly acidic gastric conditions, SNAC resists micellization due to protonation. This environment-responsive behavior dictates that SNAC must be formulated to rapidly dissolve and act in the stomach before transitioning to the intestine where micellization could alter its interaction with the API [1].

Evidence DimensionCritical Micelle Concentration (CMC)
Target Compound Data3.36 mM (at pH 6.8 with electrolytes)
Comparator Or Baseline6.26 mM (at pH 6.8 without electrolytes)
Quantified Difference46% reduction in CMC driven by physiological electrolytes
ConditionsConductometry and tensiometry in physiologically relevant pH buffers

Guides procurement and formulation teams in determining precise dosing and excipient ratios to prevent premature micellization and ensure enhancer efficacy.

Oral GLP-1 and Peptide Therapeutic Formulation

Directly leveraging its ability to increase bioavailability from <0.01% to ~0.8% and its localized pH-buffering capacity (shifting micro-pH to 5.0), SNAC is a validated excipient for converting injectable peptide hormones (like semaglutide) into daily oral tablets. It eliminates the need for complex enteric coatings while protecting the API from pepsin degradation [1].

Gastric-Targeted Transcellular Delivery Systems

Because SNAC increases hydrophobic core fluidity by 43% without permanently disrupting tight junctions, it is ideal for formulating macromolecules that require safe, rapid, transcellular absorption directly across the gastric mucosa, bypassing the variable transit times and enzymatic environments of the small intestine [1].

Monomerization of Oligomer-Prone Biologics

SNAC's amphiphilic nature and ability to alter local solution polarity make it highly effective for chaperoning peptides that tend to self-associate. By preventing oligomerization and maintaining the API in its active monomeric form, SNAC ensures the drug remains small enough to diffuse through the fluidized epithelial membrane [1].

Purity

99% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

302.13682743 Da

Monoisotopic Mass

302.13682743 Da

Boiling Point

521.7°C at 760 mmHg

Heavy Atom Count

21

Appearance

White powder

Melting Point

183-185°C

UNII

1YTW0422YU

Related CAS

Free acid: 183990-46-7

Pharmacology

Salcaprozate Sodium is the sodium salt form of salcaprozate, an oral absorption promoter. Salcaprozate sodium may be used as a delivery agent to promote the oral absorption of certain macromolecules with poor bioavailability such as insulin and heparin.

Other CAS

203787-91-1

Wikipedia

Salcaprozate_sodium

Dates

Last modified: 06-19-2024
1. Twarog C, Fattah S, Heade J, Maher S, Fattal E, Brayden DJ. Intestinal Permeation Enhancers for Oral Delivery of Macromolecules: A Comparison between Salcaprozate Sodium (SNAC) and Sodium Caprate (C10). Pharmaceutics. 2019;11(2):78. Published 2019 Feb 13. doi:10.3390/pharmaceutics11020078
2. Riley MG, Castelli MC, Paehler EA. Subchronic oral toxicity of salcaprozate sodium (SNAC) in Sprague-Dawley and Wistar rats. Int J Toxicol. 2009;28(4):278-293. doi:10.1177/1091581809337737
3. Riley MG, York RG. Peri- and postnatal developmental toxicity of salcaprozate sodium (SNAC) in Sprague-Dawley rats. Int J Toxicol. 2009;28(4):266-277. doi:10.1177/1091581809337736
4. Li Y, Yang D, Zhu C. Impact of Sodium N-[8-(2-Hydroxybenzoyl)amino]-caprylate on Intestinal Permeability for Notoginsenoside R1 and Salvianolic Acids in Caco-2 Cells Transport and Rat Pharmacokinetics. Molecules. 2018;23(11):2990. Published 2018 Nov 16. doi:10.3390/molecules23112990
5. Twarog C, Liu K, O'Brien PJ, et al. A head-to-head Caco-2 assay comparison of the mechanisms of action of the intestinal permeation enhancers: SNAC and sodium caprate (C10). Eur J Pharm Biopharm. 2020;152:95-107. doi:10.1016/j.ejpb.2020.04.023

Explore Compound Types